3,5-Dimethyl-N-(2-phenoxypropyl)aniline
Description
Structural Significance and Classification
The structure of 3,5-dimethyl-N-(2-phenoxypropyl)aniline features:
- A 3,5-dimethyl-substituted aniline core , where methyl groups occupy the meta positions of the aromatic ring.
- An N-alkylated side chain : A 2-phenoxypropyl group (−CH₂CH₂OPh) attached to the amine nitrogen.
This substitution pattern enhances lipophilicity and steric effects, influencing reactivity in synthetic and biological contexts. The compound is classified as a secondary aromatic amine due to the single bond between the nitrogen and the aromatic ring.
Historical Development and Discovery
The synthesis of this compound draws from established methods for aniline derivatives. Key historical milestones include:
- Diazotization and Coupling : Early methods for 3,5-dimethylaniline involved diazotization of primary amines followed by coupling reactions under acidic conditions.
- Catalytic Dehydrogenation : Patents describe converting 3,5-dimethyl-2-cyclohexenone-azine to 3,5-dimethylaniline using palladium catalysts in ether solvents, achieving yields up to 90% .
- N-Alkylation : The 2-phenoxypropyl group is introduced via nucleophilic substitution, where the aniline nitrogen attacks a phenoxypropyl halide or equivalent.
These methods emphasize mild conditions and high selectivity, avoiding isomerization.
Positioning within Aniline Derivative Chemistry
This compound is distinguished from other aniline derivatives by its:
- Steric Bulk : The 3,5-dimethyl groups hinder planarization of the aromatic ring, altering electronic effects.
- Phenoxypropyl Chain : Enhances solubility in organic solvents and modulates bioavailability in pharmaceutical applications.
Table 2: Comparison with Related Aniline Derivatives
| Compound | Substituents | Key Application |
|---|---|---|
| Toluidines | Methyl groups (o-, m-, p-) | Dyes, rubber additives |
| Xylidines | Dimethyl groups (o-, m-, p-) | Intermediates for pigments |
| This compound | 3,5-Dimethyl, N-phenoxypropyl | Drug synthesis, fluorinated derivatives |
This compound bridges traditional aniline chemistry with modern applications in pharmaceuticals and materials science .
Research Significance and Academic Interest
This compound attracts research due to:
- Synthetic Utility : Serves as a precursor for fluorinated derivatives , such as 2-(3,3,3-trifluoropropyl)aniline, used in agrochemicals and drug design.
- Biological Activity : Analogous compounds exhibit antimicrobial and anticancer properties, though direct studies on this compound are limited.
- Structural Diversity : The phenoxypropyl chain enables modular modifications, enabling exploration of structure-activity relationships.
Key Research Findings
- Synthesis Optimization : Catalytic dehydrogenation methods reduce environmental impact compared to traditional diazotization.
- Derivative Applications : Fluorinated analogs enhance metabolic stability, critical for drug development.
- Computational Insights : XLogP values (4.7) predict high lipophilicity, guiding rational design in medicinal chemistry.
Properties
IUPAC Name |
3,5-dimethyl-N-(2-phenoxypropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13-9-14(2)11-16(10-13)18-12-15(3)19-17-7-5-4-6-8-17/h4-11,15,18H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAMNUCOZVVGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC(C)OC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Diazotization of 3,5-dimethylaniline
- Reactants: 3,5-dimethylaniline, sodium nitrite, hydrochloric acid.
- Conditions: Cold environment (0-5°C) to stabilize the diazonium salt.
- Reaction: Conversion of 3,5-dimethylaniline into its diazonium salt.
Step 2: Coupling with Phenoxypropyl Derivative
- Reactants: Diazotized 3,5-dimethylaniline, phenoxypropylamine or phenoxypropyl derivatives.
- Conditions: Slightly acidic medium, low temperature (0-15°C).
- Reaction: Formation of a coupled azo compound, linking the phenoxypropyl group to the aromatic ring.
Step 3: Reduction of the Azo Compound
- Reactants: The azo compound, reductive agents such as sodium hypophosphite or hydrazine.
- Conditions: Mild heating (around 5-50°C), inert atmosphere.
- Reaction: Reduction of the azo linkage to form the desired N-alkylated aniline derivative.
Step 4: Alkylation to Introduce the N-(2-phenoxypropyl) Group
- Reactants: The amino group of the reduced intermediate, 2-phenoxypropyl halides or alcohol derivatives.
- Conditions: Basic or neutral medium, suitable solvents like acetonitrile or ethanol.
- Reaction: N-alkylation to form the final compound.
Data Table: Summary of Preparation Methods
| Method | Key Reactants | Main Steps | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct substitution | Aromatic amines + phenoxypropyl derivatives | Nucleophilic substitution | Mild, room temperature | Simple, fewer steps | Limited scope, less control over regioselectivity |
| Diazotization & coupling | Aromatic amines + phenoxypropyl derivatives | Diazotization, azo coupling, reduction, alkylation | 0-50°C, inert atmosphere | High selectivity, good yields | Multi-step, requires careful temperature control |
| Catalytic hydrogenation | Cyclohexenone oxime derivatives | Dehydrogenation | 150-350°C, metal catalysts | Efficient for certain intermediates | Requires specialized catalysts and conditions |
Research Findings and Notes
Patents and Literature: The process outlined in patents such as CN1215720A emphasizes diazotization, coupling, and reduction for preparing substituted anilines, which can be adapted for the phenoxypropyl derivative. The process involves mild reaction conditions, environmental considerations, and the use of readily available raw materials.
Catalytic Dehydrogenation Methods: As per US4375560A, catalytic dehydrogenation of cyclohexenone oxime derivatives offers an alternative route to aromatic amines, although it is more applicable to the synthesis of 3,5-dimethylaniline rather than N-alkylated derivatives.
Environmental and Economic Aspects: The diazotization-coupling-reduction route is favored due to its relatively mild conditions, shorter reaction times, and the use of inexpensive raw materials, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(2-phenoxypropyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
Neuroprotective Properties
Research indicates that 3,5-Dimethyl-N-(2-phenoxypropyl)aniline exhibits neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells against oxidative stress-induced damage, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's.
Antidepressant-Like Effects
A controlled study involving male rats assessed the antidepressant-like effects of this compound. Behavioral evaluations using the forced swim test revealed a dose-dependent reduction in immobility time, suggesting potential efficacy in treating depressive disorders.
Antiviral Activity
Emerging evidence suggests that this compound may possess antiviral properties. Structure-activity relationship (SAR) analyses indicate that modifications to the phenyl ring could enhance its efficacy against viral targets, including HIV. Compounds with similar structural motifs have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are vital in HIV treatment regimens.
Study 1: Antidepressant-Like Effects in Rodents
In a two-week study involving varying doses of this compound administered to male rats, researchers found a significant reduction in immobility time during forced swim tests. This suggests a potential antidepressant effect that warrants further exploration.
Study 2: Neuroprotection Against Oxidative Stress
Another study focused on the neuroprotective effects of the compound against hydrogen peroxide-induced cytotoxicity in SH-SY5Y neuronal cells. Results indicated a marked increase in cell viability and a reduction in apoptotic markers compared to control groups, highlighting its potential therapeutic applications.
Summary of Findings
The biological activities of this compound suggest significant potential for therapeutic applications in treating depression and neurodegenerative diseases. Its ability to modulate neurotransmitter systems and provide neuroprotection emphasizes its relevance in medicinal chemistry.
| Biological Activity | Evidence Level |
|---|---|
| Antidepressant Effects | Moderate |
| Neuroprotective Properties | Strong |
| Antiviral Activity | Emerging |
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and molecular features of 3,5-Dimethyl-N-(2-phenoxypropyl)aniline with related compounds:
Key Observations:
- Substituent Position and Type: The target compound’s 3,5-dimethyl groups are weaker electron donors compared to the 2,5-dimethoxy groups in the analogue from . Fluorinated derivatives (e.g., N,N-Diethyl-4-heptafluoroisopropylaniline) exhibit increased lipophilicity and chemical inertness, making them suitable for high-stability applications in materials science .
- The N-isopropyl group in ’s compound reduces molecular weight (195.26 vs. 255.36) and may improve volatility .
Physical and Chemical Properties
Solubility and Reactivity:
- This compound: Predicted to have moderate solubility in organic solvents (e.g., ethanol, DCM) due to its nonpolar methyl groups and aromatic backbone.
- 2,5-Dimethoxy-N-(3-phenylpropyl)aniline: Higher solubility in polar solvents (e.g., methanol) due to methoxy groups, which facilitate hydrogen bonding .
- Fluorinated Analogues : Exceptional solubility in fluorinated solvents and resistance to oxidation, attributed to fluorine’s electronegativity and strong C-F bonds .
Thermal Stability:
- Fluorinated compounds () demonstrate superior thermal stability (>250°C decomposition points), whereas methoxy-substituted anilines () may degrade at lower temperatures (~150–200°C) due to labile alkoxy groups.
Biological Activity
Introduction
3,5-Dimethyl-N-(2-phenoxypropyl)aniline is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHN
- CAS Number : 1040686-76-7
- Molecular Weight : 241.35 g/mol
This compound features a dimethyl-substituted aniline core with a phenoxypropyl side chain, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways.
- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In particular, it has been evaluated against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 μM |
| Pseudomonas aeruginosa | 0.21 μM |
| Staphylococcus aureus | 0.83 μM |
These results suggest that the compound has potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The MTT assay results indicated varying degrees of toxicity:
| Cell Line | IC (μM) |
|---|---|
| HaCat (keratinocytes) | 15 |
| BALB/c 3T3 (fibroblasts) | >100 |
The data show that while the compound exhibits antimicrobial properties, it also poses some cytotoxic risks at higher concentrations .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against resistant strains of bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell lysis .
- Potential in Cancer Therapy : Another research effort explored the compound's role in inhibiting cancer cell proliferation. It was shown to induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent .
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Dimethyl-N-(2-phenoxypropyl)aniline in academic research?
- Methodological Answer : The synthesis typically involves alkylation of 3,5-dimethylaniline with 2-phenoxypropyl bromide. A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the amine, facilitating nucleophilic substitution. The reaction is conducted in polar aprotic solvents (e.g., DMF or THF) under reflux for 6–12 hours. Post-reaction purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the positions of methyl and phenoxypropyl substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (C₁₇H₂₁NO).
- X-ray Crystallography : For crystalline samples, SHELX software refines crystal structures, providing bond lengths and angles critical for understanding steric effects .
Q. What common chemical reactions does this compound undergo?
- Methodological Answer :
- Oxidation : Using KMnO₄ or CrO₃ yields nitroso or nitro derivatives.
- Reduction : LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) reduces the amine to secondary alcohols.
- Substitution : The phenoxypropyl group can be replaced with azides (NaN₃) or alkoxides (NaOR) under SN2 conditions .
Advanced Research Questions
Q. How can researchers optimize synthetic yield in scalable reactions for this compound?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing efficiency and reduce side reactions.
- In-line Analytics : Use HPLC or GC-MS to monitor reaction progress in real time.
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., prolyl hydroxylase) with cell-based viability assays (e.g., NCI60 panel) to distinguish direct target engagement from off-target effects.
- Analog Synthesis : Introduce electron-withdrawing/donating groups (e.g., CF₃ vs. OCH₃) to isolate electronic vs. steric contributions, as demonstrated in fluorinated aniline studies .
Q. Which computational methods predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., serotonin transporters).
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments.
- Validation : Correlate computational results with experimental IC₅₀ values from kinase inhibition assays .
Q. How do steric effects from the phenoxypropyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Generate using Mercury software (CCDC) to quantify spatial hindrance.
- Palladium-Catalyzed Coupling : Compare yields in Suzuki-Miyaura reactions with sterically hindered aryl boronic acids. Lower yields indicate steric limitations, necessitating bulkier ligands (e.g., XPhos) .
Q. What analytical challenges arise in quantifying trace impurities of this compound?
- Methodological Answer :
- HPLC-MS/MS : Detects sub-ppm impurities (e.g., unreacted aniline or alkylation byproducts).
- Calibration Standards : Use deuterated internal standards (e.g., d₆-3,5-dimethylaniline) to correct for matrix effects.
- Limit of Detection (LOD) : Validate using ICH Q2(R1) guidelines for precision and accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
